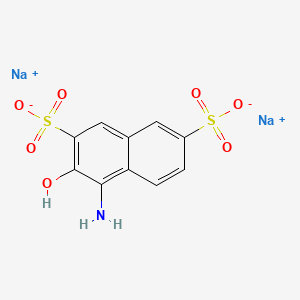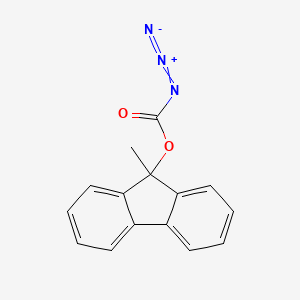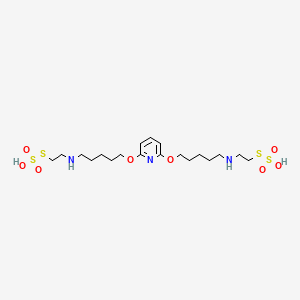
2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride is a compound known for its pharmacological properties, particularly as a hypotensive agent. It has been characterized to exhibit effects similar to clonidine, a medication used to treat high blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride involves the reaction of hydrazonoyl halides with specific precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its pharmacological properties.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazoloazepine compounds.
Scientific Research Applications
2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound’s effects on biological systems, particularly its hypotensive action, are studied to understand its mechanism of action.
Medicine: It is investigated for its potential use in treating hypertension and other cardiovascular conditions.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride involves its interaction with α-adrenoceptors. It stimulates these receptors, leading to a decrease in sympathetic nervous system activity, which in turn reduces blood pressure. The compound also facilitates the vagally-mediated baroreceptor reflex, contributing to its hypotensive effects .
Comparison with Similar Compounds
Similar Compounds
B-HT 933: Another compound with similar hypotensive properties, characterized as a “clonidine-type” agent.
Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate: A structurally similar compound with potential pharmacological applications.
Uniqueness
2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to act on both peripheral and central nervous system sites sets it apart from other similar compounds.
Properties
CAS No. |
36085-42-4 |
|---|---|
Molecular Formula |
C9H17Cl2N3S |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
6-ethyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3S.2ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;;/h2-6H2,1H3,(H2,10,11);2*1H |
InChI Key |
FRFBYBDFQYKFKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)

![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)





![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
